(2E)-3-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]prop-2-enoic acid
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Overview
Description
3-[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]ACRYLIC ACID is an organic compound that belongs to the class of cinnamic acid derivatives This compound is characterized by the presence of a benzyl ether, a bromine atom, and an ethoxy group attached to the phenyl ring, along with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]ACRYLIC ACID typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, 4-benzyloxy-2-ethoxyphenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.
Esterification: The brominated intermediate is then subjected to esterification with acrylic acid or its derivatives under acidic conditions to form the desired acrylic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]ACRYLIC ACID.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]ACRYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
3-[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]ACRYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s structural features allow it to interact with cell membranes and proteins, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-[4-(BENZYLOXY)-2-CHLORO-5-ETHOXYPHENYL]ACRYLIC ACID: Similar structure with a chlorine atom instead of bromine.
3-[4-(BENZYLOXY)-2-FLUORO-5-ETHOXYPHENYL]ACRYLIC ACID: Similar structure with a fluorine atom instead of bromine.
3-[4-(BENZYLOXY)-2-IODO-5-ETHOXYPHENYL]ACRYLIC ACID: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 3-[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]ACRYLIC ACID lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom, benzyl ether, and ethoxy group provides a unique set of properties that can be exploited in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C18H17BrO4 |
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Molecular Weight |
377.2 g/mol |
IUPAC Name |
(E)-3-(2-bromo-5-ethoxy-4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C18H17BrO4/c1-2-22-16-10-14(8-9-18(20)21)15(19)11-17(16)23-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21)/b9-8+ |
InChI Key |
RGMWSPNQRLIRQT-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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